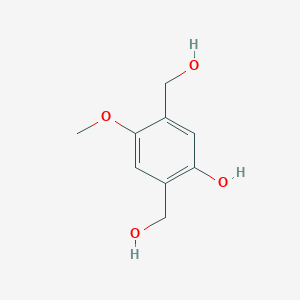![molecular formula C19H17NO2 B14351176 3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one CAS No. 92599-96-7](/img/structure/B14351176.png)
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of acridines, which are heterocyclic compounds containing a tricyclic ring system with nitrogen as one of the ring atoms. The presence of the pyrano ring fused to the acridine core adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the acridine core, followed by the introduction of the pyrano ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the produced compound.
Chemical Reactions Analysis
Types of Reactions
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-11-methoxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one
- 6-Methoxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione
- 1,2,6,10-Tetrahydroxy-11-methoxy-3,3,12-trimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one
Uniqueness
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one stands out due to its specific structural arrangement and the presence of the pyrano ring fused to the acridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
92599-96-7 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3,3,12-trimethylpyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C19H17NO2/c1-19(2)11-10-13-16(22-19)9-8-14-17(13)20(3)15-7-5-4-6-12(15)18(14)21/h4-11H,1-3H3 |
InChI Key |
OQHMSKQIPWZJKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2N(C4=CC=CC=C4C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


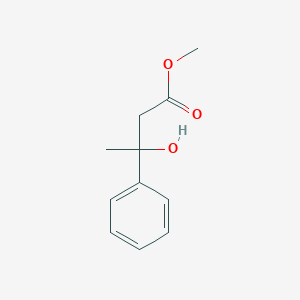

![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
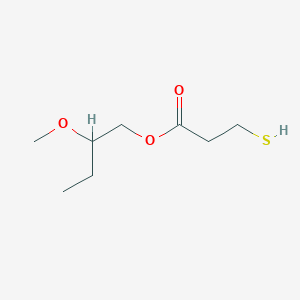
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
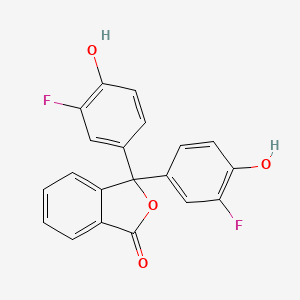
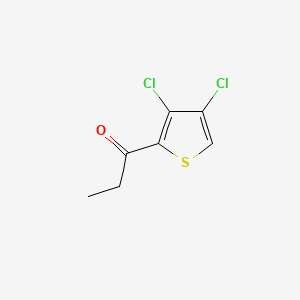
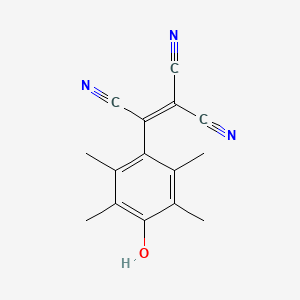
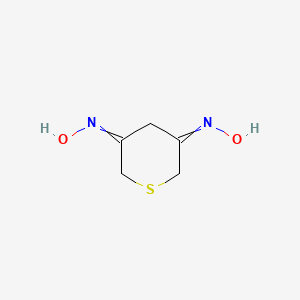
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
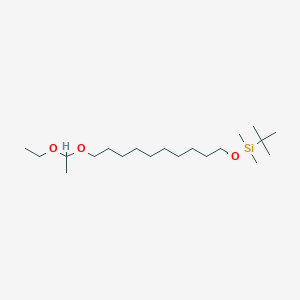
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
